molecular formula C15H19NO3 B11722642 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile

1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile

Cat. No.: B11722642
M. Wt: 261.32 g/mol
InChI Key: JLLNSCSEHSOEHK-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile is a nitrile-substituted cyclopentane derivative featuring a phenyl ring with three methoxy groups at the 3-, 4-, and 5-positions.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C15H19NO3/c1-17-12-8-11(9-13(18-2)14(12)19-3)15(10-16)6-4-5-7-15/h8-9H,4-7H2,1-3H3

InChI Key

JLLNSCSEHSOEHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(CCCC2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of a cyanide source to introduce the carbonitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields amines .

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, leading to the disruption of microtubule dynamics, which is crucial for its anti-cancer activity . Additionally, the carbonitrile group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Molecular and Physicochemical Properties

The table below compares key properties of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile with similar compounds:

Compound Name Molecular Formula Molecular Mass Substituents Boiling Point (1 Torr) Key Properties
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile* C₁₅H₂₁NO₃ 263.34 3,4,5-Trimethoxyphenyl Not reported High polarity, potential antineoplastic activity
1-(4-Methoxyphenyl)cyclopentanecarbonitrile C₁₃H₁₅NO 201.26 4-Methoxyphenyl 145 °C Moderate polarity, lower molecular weight
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile C₁₂H₁₁F₂N 207.22 3,5-Difluorophenyl Not reported Increased electronegativity, improved stability
1-(4-Aminophenyl)cyclopentanecarbonitrile C₁₂H₁₃N₂ 185.25 4-Aminophenyl Not reported Enhanced basicity, potential for derivatization

*Data for the trimethoxy compound is extrapolated from structural analogs.

Key Observations:

  • Substituent Effects on Mass and Polarity: The trimethoxy derivative has the highest molecular mass (263.34 g/mol) due to three methoxy groups, increasing polarity compared to mono-methoxy (201.26 g/mol) and difluoro (207.22 g/mol) analogs.
  • Boiling Points : The 4-methoxy analog’s boiling point (145°C at 1 Torr) suggests that additional methoxy groups in the trimethoxy compound would likely elevate boiling points further due to increased molecular interactions .

Biological Activity

1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a cyclopentanecarbonitrile moiety linked to a phenyl group that is substituted with three methoxy groups at the 3, 4, and 5 positions. This configuration is expected to influence its solubility, reactivity, and biological interactions significantly. The carbonitrile group enhances the compound's reactivity through nucleophilic addition reactions, while the methoxy groups can undergo various transformations that may lead to derivatives with altered biological activities.

Preliminary studies suggest that 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile may interact with several biological targets. The binding affinity and mechanism of action are critical for understanding its therapeutic potential. Compounds with similar structures have shown interactions with receptors or enzymes involved in key biological pathways, including:

  • Inhibition of Oncogenic Kinases : Certain derivatives have demonstrated the ability to inhibit multiple oncogenic kinases, which are crucial in cancer progression.
  • Tubulin Polymerization Inhibition : Studies indicate that compounds related to this structure can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Cytotoxicity Studies

Research has shown varying cytotoxic effects of compounds related to 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile against different cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
16aMCF-70.52Inhibits tubulin polymerization
16bMCF-7/ADR6.26Induces apoptosis
16dMRC-5>17.08Less cytotoxic to normal cells

These results indicate a promising selectivity towards cancer cells while sparing normal cells .

CYP1A1 Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of the CYP1 family of enzymes, particularly CYP1A1. The presence of tri-methoxy groups has been linked to enhanced selectivity and potency against this enzyme:

  • IC50 Values : Compounds bearing tri-alkoxy groups showed IC50 values in the range of 58–65 nM against CYP1A1.
  • Cancer Chemoprevention Potential : This selective inhibition suggests potential applications in cancer chemoprevention by counteracting carcinogenic processes mediated by CYP1A1 .

Case Studies

Several studies have explored the biological implications of compounds related to 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarbonitrile:

  • Pyrrolizine Derivatives : A study synthesized new pyrrolizines featuring the trimethoxyphenyl moiety and evaluated their cytotoxicity against various cancer cell lines. The results highlighted their potential as anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction .
  • Chalcone Derivatives : Research on chalcone derivatives demonstrated that those with methoxy substitutions exhibited significant inhibition of CYP1A1 and showed promise as chemopreventive agents against certain carcinogens .

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